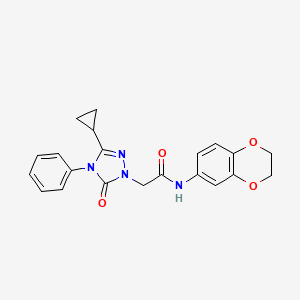

2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Description

Historical Development of Triazole-Acetamide Hybrid Compounds

The evolution of triazole-acetamide hybrids traces its roots to the broader exploration of nitrogen-containing heterocycles in drug discovery. Triazoles, first synthesized by Bladin in 1885, gained prominence in the mid-20th century with the discovery of antifungal azoles like fluconazole and voriconazole. The strategic incorporation of acetamide linkers emerged later, driven by their ability to enhance molecular flexibility and hydrogen-bonding interactions with biological targets. For instance, quinazolinone-1,2,3-triazole-acetamide conjugates demonstrated potent α-glucosidase inhibition (IC50 = 4.8–140.2 μM), outperforming acarbose (IC50 = 750.0 μM) in antidiabetic applications. These findings underscored the value of acetamide spacers in optimizing pharmacokinetic and pharmacodynamic properties.

Pharmacological Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a versatile pharmacophore with demonstrated efficacy across therapeutic domains:

- Antidiabetic Activity : Competitive inhibition of α-glucosidase via hydrophobic and π-π stacking interactions within the enzyme’s active site.

- Antimicrobial and Antifungal Action : Disruption of ergosterol biosynthesis through cytochrome P450 (CYP 51) inhibition.

- Anti-Inflammatory and Anticancer Effects : Modulation of inflammatory mediators (e.g., COX-2, TNF-α) and induction of apoptosis in cancer cells.

The scaffold’s planar structure and nitrogen-rich composition enable robust interactions with diverse biological targets, making it a cornerstone in rational drug design.

Rationale for Structural Hybridization with Benzodioxin Moiety

The integration of a 1,4-benzodioxin fragment into the triazole-acetamide framework addresses two critical challenges in drug development:

- Bioavailability Enhancement : Benzodioxin’s electron-rich aromatic system improves solubility and membrane permeability, facilitating blood-brain barrier penetration.

- Target Selectivity : The benzodioxin moiety’s rigid bicyclic structure imposes conformational constraints, reducing off-target interactions. For example, benzodioxin derivatives exhibit preferential binding to serotonin receptors, suggesting potential neurological applications.

In the context of the title compound, the cyclopropyl group at position 3 of the triazole ring introduces steric hindrance, potentially stabilizing the molecule in enzyme-binding pockets.

Positioning within Contemporary Medicinal Chemistry Research

This hybrid compound aligns with three emerging trends in drug discovery:

- Multitarget Therapeutics : Combining triazole (enzyme inhibition), acetamide (linker flexibility), and benzodioxin (receptor selectivity) enables simultaneous modulation of interconnected pathways.

- Resistance Mitigation : Structural complexity reduces the likelihood of pathogen resistance, a persistent issue with simpler triazole antifungals.

- Computational-Guided Design : Molecular docking studies of analogous triazole-acetamides reveal stable interactions with α-glucosidase (binding energy = −8.2 kcal/mol), validating the hybrid approach.

Recent advances in synthetic methodologies, such as click chemistry for triazole formation, further support the feasibility of scaling production for preclinical testing.

Properties

IUPAC Name |

2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c26-19(22-15-8-9-17-18(12-15)29-11-10-28-17)13-24-21(27)25(16-4-2-1-3-5-16)20(23-24)14-6-7-14/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMGRFATVWALBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may include:

Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

Acylation Reactions: Introduction of the acetamide group through acylation reactions.

Functional Group Interconversions: Conversion of functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the triazole ring have demonstrated a wide range of bioactivities, including antibacterial and antifungal properties. The triazole derivatives are particularly noted for their effectiveness against resistant strains of bacteria. For instance, studies have shown that certain triazole derivatives exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Potential

Triazole-containing compounds have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For example, triazole derivatives have been developed as inhibitors for c-Met kinases, which are implicated in various cancers. Some derivatives have progressed to preclinical trials demonstrating promising results in inhibiting tumor growth .

Neuroprotective Effects

Research indicates that certain triazoles possess neuroprotective qualities, making them candidates for treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems and reduce oxidative stress is particularly valuable in conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions using hydrazine derivatives and cyclopropyl ketones, often catalyzed by palladium or copper salts in solvents like dimethyl sulfoxide or ethanol . The reactivity of the triazole moiety allows for further modifications to enhance biological activity or create new derivatives with improved pharmacological properties.

Case Study 1: Antibacterial Activity Assessment

A series of synthesized triazole derivatives were tested against E. coli and S. aureus. The study revealed that modifications at specific positions on the phenyl ring significantly influenced antibacterial activity, with some compounds exhibiting MIC values lower than traditional antibiotics .

Case Study 2: Anticancer Efficacy

In a study evaluating the anticancer effects of triazole derivatives on human cancer cell lines, several compounds demonstrated potent inhibition of cell proliferation through apoptosis induction pathways. These findings suggest that structural modifications can enhance selectivity and potency against cancer cells .

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibition of specific enzymes involved in disease processes.

Receptor Binding: Binding to receptors to modulate their activity.

Signal Transduction: Interference with cellular signaling pathways.

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn to structurally analogous molecules, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogues

Key analogues include:

Triazolone derivatives with aryl/alkyl substituents : Substitution at the triazolone 3- and 4-positions significantly impacts hydrogen-bonding networks and crystal packing . For example, replacing cyclopropyl with methyl or phenyl groups alters steric hindrance and electronic effects.

Benzodioxin-containing acetamides : Analogues such as N-(benzodioxin-yl)acetamides with varying R-groups (e.g., alkyl, aryl) demonstrate differences in solubility and logP values, influencing pharmacokinetics.

Physicochemical and Functional Comparisons

| Property | Target Compound | Triazolone-Methyl Analog | Benzodioxin-Free Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 407.44 | 365.38 | 298.32 |

| logP (Predicted) | 2.8 | 2.1 | 1.5 |

| Hydrogen Bond Acceptors | 7 | 6 | 5 |

| Aqueous Solubility (mg/mL) | Low (<0.1) | Moderate (0.5–1.0) | High (>5.0) |

Key Observations :

- The benzodioxin moiety contributes to hydrogen-bond acceptor count, which may improve target binding but complicate crystallization due to complex packing patterns .

Biological Activity

The compound 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molar mass of approximately 335.4 g/mol. The structure features a triazole ring which is known for its bioactive properties and potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 335.4 g/mol |

| CAS Number | 1396751-47-5 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

- Formation of the Triazole Ring : Utilizing cyclization reactions involving hydrazine derivatives.

- Substitution Reactions : Incorporating the benzodioxin moiety through nucleophilic substitution.

- Final Acetylation : To yield the acetamide functional group.

Optimizing reaction conditions such as temperature and solvent choice (e.g., dimethylformamide) is crucial for maximizing yield and purity.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of key enzymes or disruption of cell wall synthesis.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. The presence of the triazole moiety has been linked to cytotoxic effects on cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer) .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Triazoles are known to inhibit various enzymes including:

- Histone Deacetylases (HDACs) : Implicated in cancer progression.

- Carbonic Anhydrase : Relevant in tumor growth and metastasis.

Studies have indicated that related compounds can exhibit inhibitory potency against these targets .

Case Studies

- Anticancer Screening : In a study evaluating a series of triazole derivatives, the compound was assessed for its cytotoxicity across multiple cancer cell lines. Results showed promising activity with IC50 values comparable to standard chemotherapeutics .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of triazole derivatives highlighted that this compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of this compound?

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, DEPT-135) to confirm purity (>98%) and structural features (e.g., cyclopropane protons at δ 0.8–1.2 ppm, benzodioxin aromatic protons at δ 6.7–7.1 ppm) . High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₂₄H₂₃N₅O₄).

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the triazole moiety’s known bioactivity. Use fluorescence-based assays (e.g., FRET) to quantify IC₅₀ values. Pair with cytotoxicity profiling (MTT assay on HEK-293 or HepG2 cells) to establish selectivity indices .

Advanced Research Questions

Q. How can computational tools predict reaction pathways for modifying the cyclopropane substituent?

- Methodological Answer : Employ quantum chemical calculations (DFT at B3LYP/6-311+G(d,p)) to model transition states and energy barriers for cyclopropane ring-opening or substitution reactions . Pair with molecular docking (AutoDock Vina) to predict how substituent changes affect target binding (e.g., steric clashes or hydrogen-bond interactions).

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Apply meta-analysis frameworks to harmonize datasets. For example, use hierarchical clustering to identify outlier studies or confounding variables (e.g., cell line variability, assay protocols). Validate discrepancies via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can solvent selection impact the stability of the benzodioxin moiety during long-term storage?

Q. What experimental designs optimize catalytic asymmetric synthesis of this compound?

Q. How do steric effects from the phenyl and cyclopropane groups influence pharmacokinetics?

- Methodological Answer : Perform MD simulations (GROMACS) to model blood-brain barrier permeability and plasma protein binding. Validate with in situ perfusion assays (rat intestinal models) and PAMPA for passive diffusion .

Methodological Resources

- Synthesis Optimization : Use reaction calorimetry to monitor exothermic events during triazole ring formation .

- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

- Software Tools : ICReDD’s reaction path search algorithms for mechanistic insights ; Schrödinger Suite for binding free energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.